4-methyl-2-oxo-2H-chromen-7-yl [(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate
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Overview
Description
4-methyl-2-oxo-2H-chromen-7-yl [(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate is a complex organic compound belonging to the class of coumarins. Coumarins are known for their diverse biological activities and are widely studied for their potential therapeutic applications. This compound, in particular, features a unique structure that combines two coumarin moieties, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-2-oxo-2H-chromen-7-yl [(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate typically involves the reaction of 4-methyl-2-oxo-2H-chromen-7-ol with 2-oxo-4-phenyl-2H-chromen-7-yl acetate in the presence of a suitable base. The reaction is carried out in an organic solvent such as dichloromethane at ambient temperature. The product is then purified using techniques like flash chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-methyl-2-oxo-2H-chromen-7-yl [(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under basic conditions.
Major Products
The major products formed from these reactions include quinones, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
4-methyl-2-oxo-2H-chromen-7-yl [(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Mechanism of Action
The mechanism of action of 4-methyl-2-oxo-2H-chromen-7-yl [(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and disrupt cellular processes, leading to its observed biological effects. For example, it may inhibit topoisomerase enzymes, which are crucial for DNA replication and cell division, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- 4-methyl-2-oxo-2H-chromen-7-yl benzenesulfonate
- 4-methyl-2-oxo-2H-chromen-7-yl β-D-ribopyranoside
- 4-methyl-2-oxo-2H-chromen-7-yl 2,3,4-tris-O-(methoxycarbonyl)-5-thio-D-xylopyranoside
Uniqueness
Compared to similar compounds, 4-methyl-2-oxo-2H-chromen-7-yl [(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate stands out due to its dual coumarin structure, which may enhance its biological activity and provide unique properties not observed in other coumarin derivatives .
Properties
Molecular Formula |
C27H18O7 |
---|---|
Molecular Weight |
454.4 g/mol |
IUPAC Name |
(4-methyl-2-oxochromen-7-yl) 2-(2-oxo-4-phenylchromen-7-yl)oxyacetate |
InChI |
InChI=1S/C27H18O7/c1-16-11-25(28)33-23-13-19(8-9-20(16)23)32-27(30)15-31-18-7-10-21-22(17-5-3-2-4-6-17)14-26(29)34-24(21)12-18/h2-14H,15H2,1H3 |
InChI Key |
AWCLQSJMDROZLG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC(=O)COC3=CC4=C(C=C3)C(=CC(=O)O4)C5=CC=CC=C5 |
Origin of Product |
United States |
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